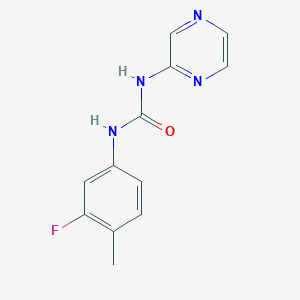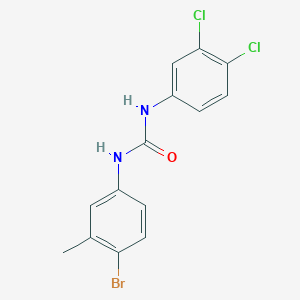![molecular formula C29H30N4O B4284582 4-{[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(2-pyridinyl)quinoline](/img/structure/B4284582.png)
4-{[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(2-pyridinyl)quinoline
Vue d'ensemble
Description
4-{[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(2-pyridinyl)quinoline is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. This compound is also known as EBPQ or TAK-779 and is a selective antagonist of the chemokine receptor CCR5.
Mécanisme D'action
The mechanism of action of EBPQ involves its ability to selectively block the CCR5 receptor. CCR5 is a chemokine receptor that is expressed on the surface of various types of cells, including immune cells and cancer cells. When CCR5 is activated by its ligands, it triggers a signaling pathway that leads to various cellular responses, including migration, invasion, and proliferation. By blocking the CCR5 receptor, EBPQ inhibits these cellular responses, thereby preventing the entry of HIV into human cells and inhibiting the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
EBPQ has been shown to have several biochemical and physiological effects. In vitro studies have shown that EBPQ inhibits the entry of HIV into human cells by blocking the CCR5 receptor. EBPQ has also been shown to inhibit the migration and invasion of cancer cells by blocking the CCR5 receptor. In vivo studies have shown that EBPQ has anti-inflammatory effects and can reduce the severity of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EBPQ is its selectivity for the CCR5 receptor. This makes it a valuable tool for studying the role of CCR5 in various biological processes. However, one of the limitations of EBPQ is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, EBPQ has a relatively short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the study of EBPQ. One potential direction is the development of novel anti-HIV drugs based on EBPQ. Another potential direction is the development of novel anti-cancer drugs based on EBPQ. Additionally, further studies are needed to elucidate the precise mechanisms of action of EBPQ and to identify potential side effects and limitations of its use. Finally, there is a need for the development of new methods for the synthesis and purification of EBPQ, which can improve its yield and purity.
Applications De Recherche Scientifique
EBPQ has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of EBPQ is in the field of HIV/AIDS research. CCR5 is a co-receptor for the HIV virus, and EBPQ has been shown to inhibit the entry of HIV into human cells by blocking the CCR5 receptor. This makes EBPQ a potential candidate for the development of novel anti-HIV drugs.
EBPQ has also been studied for its potential applications in the field of cancer research. CCR5 is overexpressed in various types of cancer, and EBPQ has been shown to inhibit the migration and invasion of cancer cells by blocking the CCR5 receptor. This makes EBPQ a potential candidate for the development of novel anti-cancer drugs.
Propriétés
IUPAC Name |
[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-(6-methyl-2-pyridin-2-ylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O/c1-3-22-8-10-23(11-9-22)20-32-14-16-33(17-15-32)29(34)25-19-28(27-6-4-5-13-30-27)31-26-12-7-21(2)18-24(25)26/h4-13,18-19H,3,14-17,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWZPVWQERTCMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=NC4=C3C=C(C=C4)C)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4,6-dimethyl-2-pyridinyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4284499.png)
![6-bromo-4-{[4-(3-bromobenzyl)-1-piperazinyl]carbonyl}-2-(4-methoxyphenyl)quinoline](/img/structure/B4284502.png)

![6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-(4-methoxyphenyl)quinoline](/img/structure/B4284513.png)
![N-[1-(4-methylphenyl)ethyl]-N'-propylurea](/img/structure/B4284514.png)


![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4284543.png)
![N'-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2,5-dihydroxybenzohydrazide](/img/structure/B4284550.png)
![N'-{3-[(2-chlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide](/img/structure/B4284552.png)
![N'-{2-[(2-chlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4284560.png)
![N'-(5-bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-3,5-dihydroxybenzohydrazide](/img/structure/B4284580.png)
![4-{[4-(2,5-dimethoxybenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(2-pyridinyl)quinoline](/img/structure/B4284590.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-7,8-dimethyl-2-(2-pyridinyl)quinoline](/img/structure/B4284596.png)
